molecular formula C20H31N3O4S B11340924 1-[(2-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11340924
M. Wt: 409.5 g/mol
InChI Key: HRJTWAYLZCCZCA-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a morpholine moiety, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Methanesulfonyl Group: This is usually done through sulfonylation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halides or other nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: This compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: This compound shares structural similarities but differs in its functional groups and overall structure.

    Fentanyl Analogues: These compounds have similar structural motifs but are used primarily for their analgesic properties.

Uniqueness

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H31N3O4S/c1-17-4-2-3-5-19(17)16-28(25,26)23-9-6-18(7-10-23)20(24)21-8-11-22-12-14-27-15-13-22/h2-5,18H,6-16H2,1H3,(H,21,24)

InChI Key

HRJTWAYLZCCZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCN3CCOCC3

Origin of Product

United States

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